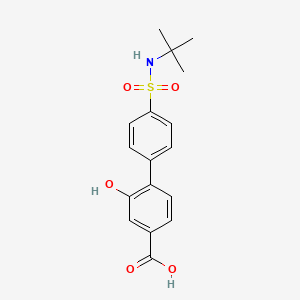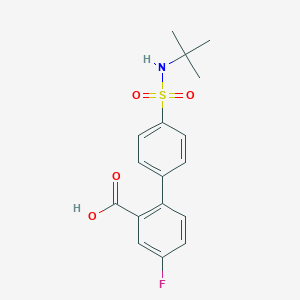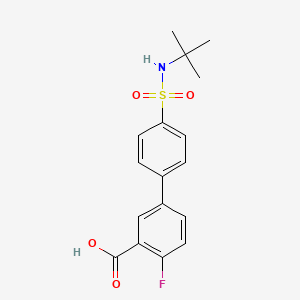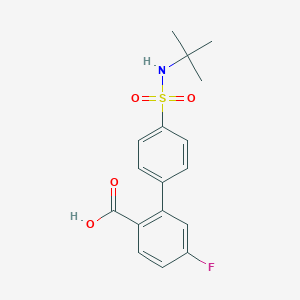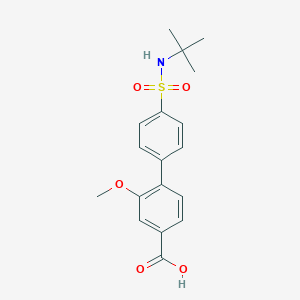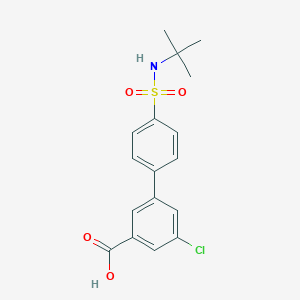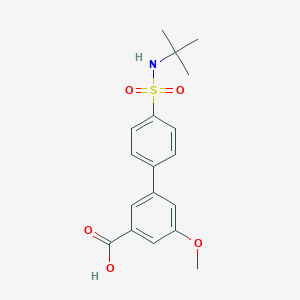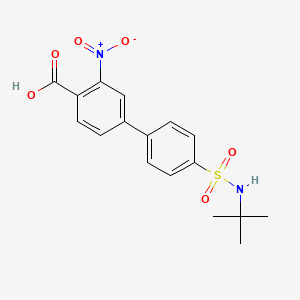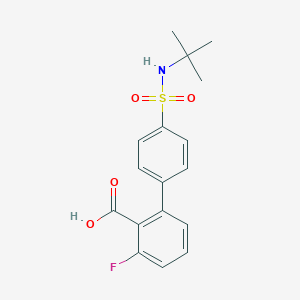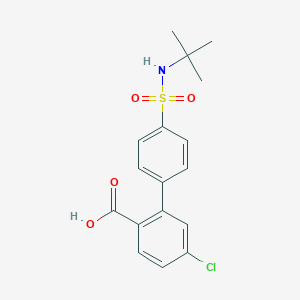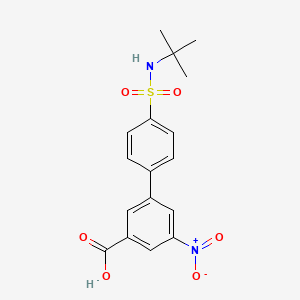
3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a tert-butylsulfamoyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid typically involves a multi-step process:
Sulfonation: The tert-butylsulfamoyl group can be introduced via sulfonation, where the nitrobenzoic acid is treated with tert-butylamine and sulfur trioxide.
Coupling: The final step involves coupling the sulfonated product with the nitrobenzoic acid under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: Formation of 3-(4-T-Butylsulfamoylphenyl)-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of new materials with specific properties.
Biology and Medicine:
- Potential use in drug discovery and development due to its unique structural features.
- Investigated for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
- 3-(4-Methylsulfamoylphenyl)-5-nitrobenzoic acid
- 3-(4-Ethylsulfamoylphenyl)-5-nitrobenzoic acid
- 3-(4-Isopropylsulfamoylphenyl)-5-nitrobenzoic acid
Comparison:
Structural Differences: The primary difference lies in the substituent on the sulfonamide group (tert-butyl vs. methyl, ethyl, isopropyl).
Reactivity: The size and steric hindrance of the tert-butyl group can influence the reactivity and interaction with other molecules.
Applications: The unique structural features of 3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid may confer distinct biological and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(9-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKBOZMLMIYFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
